2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
Description
2-(Benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a synthetic small molecule featuring a propanoic acid backbone substituted with a benzylamino group at position 2 and a 3-nitrophenylcarbamoyl moiety at position 2. While direct studies on this compound are scarce in the provided evidence, its structural analogs and related derivatives suggest applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(benzylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(19-13-7-4-8-14(9-13)20(24)25)10-15(17(22)23)18-11-12-5-2-1-3-6-12/h1-9,15,18H,10-11H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHODNKFGFUHGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves the following steps:
Protection of the amino group: The amino group of asparagine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Nucleophilic substitution: The protected asparagine is then subjected to nucleophilic substitution with benzyl bromide to introduce the benzyl group at position 2.
Nitration: The resulting compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at position 3 of the phenyl ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of N2-benzyl-N~4~-(3-aminophenyl)asparagine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating protein synthesis: Affecting the synthesis of proteins by interacting with ribosomes and other cellular machinery.
Altering cellular signaling: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted propanoic acid derivatives. Below is a detailed comparison with two closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
This could influence binding affinity in enzyme-substrate interactions. The cyclohexyl group in Analog 2 adds hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous media .
Steric Considerations :
- The 2,4,6-trimethylphenyl substituent in Analog 1 creates significant steric hindrance, which might limit binding to deep protein pockets. In contrast, the 3-nitrophenyl group in the target compound is less bulky, possibly enabling better accommodation in active sites .
Analog 1, with methyl groups, and Analog 2, with cyclohexyl, are likely more straightforward to synthesize .
Research Findings and Computational Insights
For example:
- Docking Simulations : The nitro group’s electron-withdrawing nature may stabilize interactions with positively charged residues (e.g., lysine or arginine) in enzyme active sites .
- Comparative Binding Energy : Analog 1’s trimethylphenyl group might exhibit weaker binding due to steric clashes, whereas the target compound’s nitro group could form stronger dipole-dipole interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
